molecular formula C10H12ClNO5S B1434921 N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 1858251-89-4

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No. B1434921
CAS RN: 1858251-89-4
M. Wt: 293.72 g/mol
InChI Key: ZJOZSBVACQDHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine, also known as CGP 7930, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as mGluR5 antagonists and has been shown to have potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Residual and Contact Herbicide Transport

A study highlighted the environmental impact of herbicides such as glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid], noting their potential for reduced toxicity compared to other herbicides. The research emphasized the complexity of herbicide transport to groundwater due to preferential flow, indicating that even chemicals strongly absorbed in soil can rapidly migrate to groundwater. The study used lysimeters to assess the leaching of various herbicides, including glyphosate, under high-intensity rainfall, revealing significant herbicide losses shortly after rainfall. The findings underscore the environmental considerations in using such chemicals in agriculture (Malone et al., 2004).

Chemical Synthesis and Molecular Interaction

Solvation for Arylsulfonylation

A publication discussed the N-chemoselective arylsulfonylation of amino acid esters like L-tyrosine and D-(4-hydroxyphenyl)glycine, using arylsulfonyl chlorides without protecting the phenolic hydroxy group. The study detailed the reaction's conditions and chemoselectivity, providing insights into the specific solvation role of DMF in the process, influencing the nucleophilicity and chemoselectivity of the N-substitution (Penso et al., 2003).

Enzyme Activity Modulation by Glycine Derivatives

Research described the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on the activities of certain transferase enzymes. The study found activation effects on some enzymes and inhibitory effects on others, with the impact varying with the compound's concentration. This indicates the potential biochemical and therapeutic significance of glycine derivatives in modulating enzyme activities (Tomi et al., 2010).

Biochemical and Pharmacological Studies

Glycine N-Methyltransferase Studies

A report focused on Glycine N-methyltransferase (GNMT), significant in methyl group metabolism and controlling the methylating potential of cells. The study presented the crystal structure of rat GNMT complexed with 5-methyltetrahydrofolate, detailing the binding sites and interactions. This structural insight is crucial for understanding the biochemical pathways and potential therapeutic targeting of GNMT (Luka et al., 2006).

NMDA Receptor Antagonists Development

Another study highlighted the development of NMDA (N-methyl-D-aspartate) receptor antagonists, with a focus on the glycine site of the receptor. The research mentioned the synthesis of thieno[2,3-b]pyridinones and their role as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor, shedding light on potential therapeutic applications in neurological disorders (Buchstaller et al., 2006).

properties

IUPAC Name

2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-7-3-4-8(11)9(5-7)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOZSBVACQDHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 3
Reactant of Route 3
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 4
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 5
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Reactant of Route 6
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.